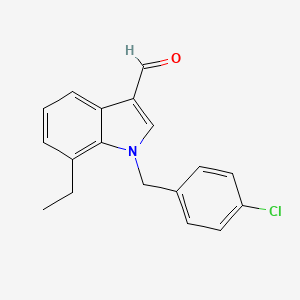
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown significant potential in the field of cancer research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been found to be effective in the treatment of various types of cancer.
Mecanismo De Acción
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide selectively inhibits the protein kinase BTK, which is a key signaling molecule in B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, which are a type of immune cell that can become cancerous in certain conditions. By inhibiting BTK, 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide can block the BCR signaling pathway and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It can inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments. It has also been found to have minimal toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It has also been found to be effective in inhibiting the growth and survival of cancer cells that are resistant to other treatments. However, there are also some limitations to the use of 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide in lab experiments. Its efficacy may vary depending on the type of cancer and the genetic profile of the cancer cells. It may also have different effects in vivo compared to in vitro.
Direcciones Futuras
There are several future directions for the research and development of 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide. One direction is to investigate its efficacy in combination with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is to explore its potential in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to understand the mechanisms of resistance to 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide and to develop strategies to overcome it.
Métodos De Síntesis
The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide involves several steps, including the reaction of 3-cyanoindole with 4-fluoroaniline to form 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide. The reaction is catalyzed by a palladium catalyst and takes place in the presence of a base. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has been extensively studied in preclinical models of cancer and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been found to be effective in inhibiting the growth and survival of cancer cells and has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c18-13-5-7-14(8-6-13)20-17(22)11-21-10-12(9-19)15-3-1-2-4-16(15)21/h1-8,10H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPLBDRRZFYKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

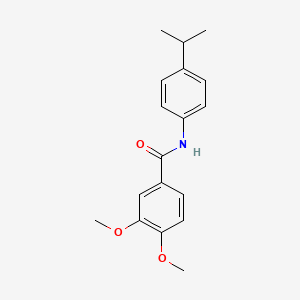

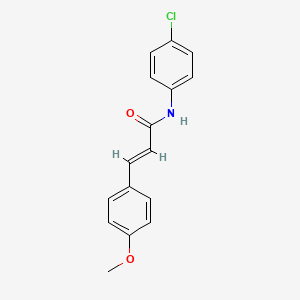
![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)
![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)
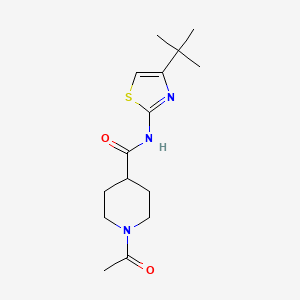
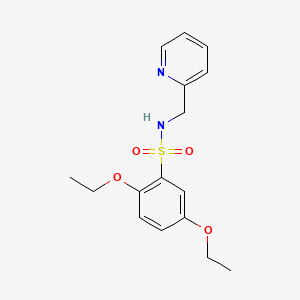
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)



![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)
